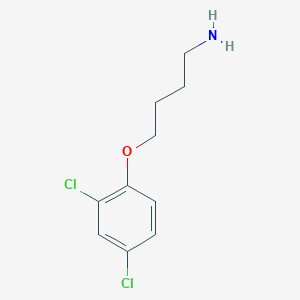
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans-: is a complex organic compound with a unique structure It is a derivative of benzaceanthrylene, featuring a dihydrodiol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- typically involves the hydrogenation of benzaceanthrylene. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The dihydrodiol group is introduced through a dihydroxylation reaction, which can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The dihydrodiol group can be oxidized to form diketones.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of acylated benzaceanthrylene derivatives.
Aplicaciones Científicas De Investigación
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- involves its interaction with specific molecular targets. The dihydrodiol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo metabolic activation to form reactive intermediates that interact with DNA and proteins, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzaceanthrylene: The parent compound without the dihydrodiol group.
Dihydrobenzaceanthrylene: A reduced form of benzaceanthrylene.
Benzaceanthrylene-1,2-dione: An oxidized form of benzaceanthrylene.
Uniqueness
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- is unique due to its dihydrodiol functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93673-36-0 |
|---|---|
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-12-10-16-13-6-2-1-4-11(13)8-9-14(16)18(17(12)15)20(19)22/h1-10,19-22H/t19-,20-/m1/s1 |
Clave InChI |
FKKLORIUOJKOOS-WOJBJXKFSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3[C@H]([C@@H]5O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C(C5O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14165984.png)
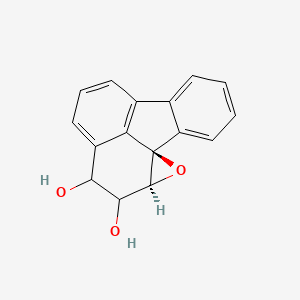
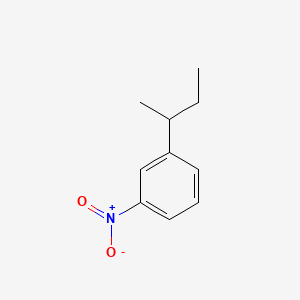
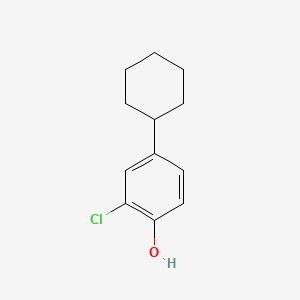
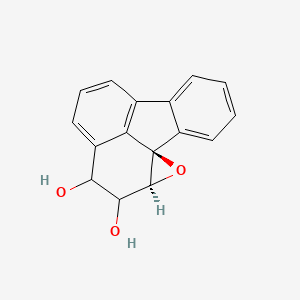

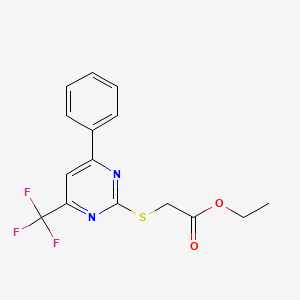
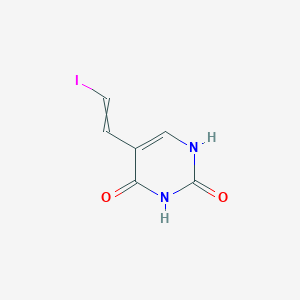
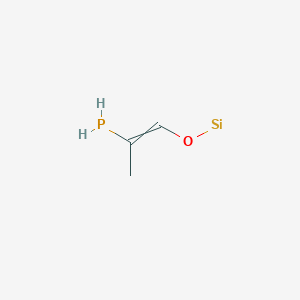
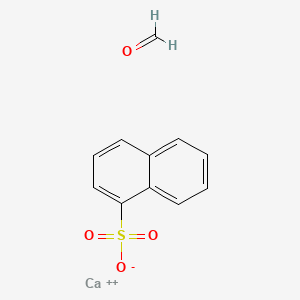
![N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14166028.png)
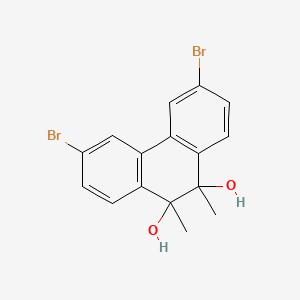
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
